Methyl 3-bromo-4-chloro-5-methoxybenzoate
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Overview
Description
Methyl 3-bromo-4-chloro-5-methoxybenzoate: is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol . It is a benzoate ester, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-4-chloro-5-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-bromo-4-chloro-5-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-chloro-5-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Methyl 3-bromo-4-chloro-5-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-chloro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl 3-bromo-4-chloro-5-methoxybenzoate can be compared with other similar compounds such as:
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, chlorine, and methoxy groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
methyl 3-bromo-4-chloro-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYAGVRJWFQKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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